6-Des(1-methyl-2-benzimidazolyl)-6-carboxy Telmisartan

Description

Systematic IUPAC Nomenclature and Structural Representation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is comprehensively defined as 1-[(2′-carboxy[1,1′-biphenyl]-4-yl)methyl]-4-methyl-2-propyl-1H-benzimidazole-6-carboxylic acid according to European Pharmacopoeia standards. Alternative systematic naming conventions include 1-[(2′-Carboxybiphenyl-4-yl)methyl]-4-methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylic acid as recognized by United States Pharmacopeia specifications. The compound can also be systematically named as 3-[[4-(2-carboxyphenyl)phenyl]methyl]-7-methyl-2-propylbenzimidazole-5-carboxylic acid, representing an alternative numbering system for the benzimidazole core structure.

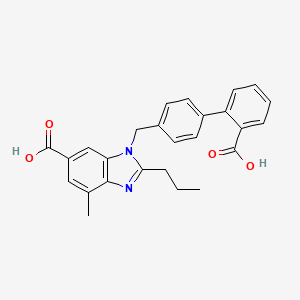

The molecular structure is characterized by a benzimidazole heterocyclic core substituted with a propyl group at the 2-position and a methyl group at the 4-position. The 1-position of the benzimidazole ring bears a benzyl substituent that connects to a biphenyl carboxylic acid moiety through a methylene bridge. Critically, the 6-position of the benzimidazole ring contains a carboxylic acid functional group, distinguishing this impurity from its parent compound telmisartan. The canonical Simplified Molecular Input Line Entry System representation is documented as CCCc1nc2c(cc(cc2n1Cc3ccc(cc3)c4ccccc4C(=O)O)C(=O)O)C, providing a standardized structural description for database and computational applications.

CAS Registry Number and Synonyms in Pharmaceutical Literature

The Chemical Abstracts Service has assigned the unique registry number 884330-12-5 to this compound, providing definitive chemical identification within global databases and regulatory frameworks. This registry number serves as the primary identifier for pharmaceutical quality control documentation, analytical method validation protocols, and regulatory submissions across international jurisdictions. The compound is cataloged under the MDL number MFCD19705098 in chemical inventory systems, facilitating cross-referencing within research and development databases.

Within pharmaceutical literature, this compound is recognized by multiple synonymous designations that reflect its origin and application context. The most prevalent pharmaceutical synonym is Telmisartan European Pharmacopoeia Impurity E, indicating its classification as a specified impurity in European regulatory frameworks. United States Pharmacopeia documentation refers to this substance as Telmisartan Diacid, emphasizing its dicarboxylic acid functional groups that distinguish it from the parent compound. Additional nomenclature includes Telmisartan Diacid Impurity, which explicitly identifies both its structural characteristics and its role as a pharmaceutical impurity.

Properties

IUPAC Name |

3-[[4-(2-carboxyphenyl)phenyl]methyl]-7-methyl-2-propylbenzimidazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N2O4/c1-3-6-23-27-24-16(2)13-19(25(29)30)14-22(24)28(23)15-17-9-11-18(12-10-17)20-7-4-5-8-21(20)26(31)32/h4-5,7-14H,3,6,15H2,1-2H3,(H,29,30)(H,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVWHGXBWUBIPAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)O)C=C(C=C2C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70237043 | |

| Record name | 6-Des(1-methyl-2-benzimidazolyl)-6-carboxy telmisartan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70237043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884330-12-5 | |

| Record name | Telmisartan impurity E [EP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0884330125 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Des(1-methyl-2-benzimidazolyl)-6-carboxy telmisartan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70237043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-DES(1-METHYL-2-BENZIMIDAZOLYL)-6-CARBOXY TELMISARTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3J26V3NR17 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction Mechanism and Conditions

The most documented synthesis involves sequential hydrolysis and acidification of methyl 4'-[2-n-propyl-4-methyl-6-hydroxycarbonyl-benzimidazol-1-yl]-methyl-biphenyl-2-carboxylate. In Stage 1 , potassium hydroxide (8.4 g) in N,N-dimethylacetamide (225 mL) facilitates ester hydrolysis at 70–75°C over 2–3 hours. Thin-layer chromatography monitors reaction completion, followed by solvent removal under vacuum. Stage 2 employs 36% hydrochloric acid (12 mL) to acidify the aqueous residue (225 mL) to pH 4–5 at 25–35°C, precipitating the target compound. Post-crystallization in acetonitrile yields 10 g of product, though the exact yield remains unspecified.

Table 1: Hydrolysis-Acidification Protocol

| Parameter | Stage 1 | Stage 2 |

|---|---|---|

| Reagent | KOH in DMAc | HCl in H₂O |

| Temperature (°C) | 70–75 | 25–35 |

| Time (h) | 2–3 | 0.5–0.75 |

| Solvent | N,N-Dimethylacetamide | Water/Acetonitrile |

| Yield | 10 g (quantitative not reported) |

Copper-Catalyzed Cyclization Route

Bis-Benzimidazole Construction

An advanced method from RSC Advances (2020) constructs the bis-benzimidazole core via copper-catalyzed cyclization of o-haloarylamidines. Starting with 3-methyl-4-nitrobenzoic acid, the route avoids hazardous nitration (HNO₃/H₂SO₄) and polyphosphoric acid cyclization. Key steps include:

-

Copper-mediated cyclization : o-Haloarylamidines undergo Cu(I)-catalyzed intramolecular C–N bond formation at 110°C, forming the benzimidazole ring.

-

Saponification : tert-Butyl ester groups are cleaved using trifluoroacetic acid in dichloromethane.

This 7-step sequence achieves a 54% overall yield, significantly outperforming traditional methods.

Table 2: Copper-Catalyzed Method Highlights

| Step | Reagent/Conditions | Yield Improvement |

|---|---|---|

| Cyclization | CuI, 1,10-phenanthroline, K₃PO₄ | Eliminates PPA usage |

| Nitro Reduction | Pd/C, H₂ (5 bar) | Enables milder conditions |

| Final Saponification | TFA/DCM | 98% conversion efficiency |

Structural Validation and Characterization

Spectroscopic and Computational Data

PubChem (CID 56605215) confirms the structure as 3-[[4-(2-carboxyphenyl)phenyl]methyl]-7-methyl-2-propylbenzimidazole-5-carboxylic acid. Key data:

-

Molecular formula : C₂₆H₂₄N₂O₄

-

Molecular weight : 428.5 g/mol

-

SMILES : CCCCN1C2=C(N(CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)O)C=C(C=C2C)C(=O)O

The InChIKey (XVWHGXBWUBIPAA-UHFFFAOYSA-N) ensures reproducibility in spectral databases.

Comparative Analysis of Synthetic Routes

Efficiency and Practicality

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can be employed to modify the carboxy group or other functional groups within the molecule.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, potentially altering its pharmacological properties.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and other oxidizing agents are commonly used.

Reducing Agents: Sodium borohydride, lithium aluminum hydride, and other reducing agents are employed.

Substitution Reagents: Halogenating agents, nucleophiles, and electrophiles are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

6-Des(1-methyl-2-benzimidazolyl)-6-carboxy Telmisartan has several scientific research applications:

Chemistry: It is used as a model compound to study the effects of structural modifications on the pharmacological properties of angiotensin II receptor antagonists.

Biology: The compound is investigated for its potential effects on cellular signaling pathways and receptor interactions.

Medicine: Research focuses on its potential therapeutic applications, including its efficacy in treating hypertension and other cardiovascular diseases.

Industry: The compound is explored for its potential use in the development of new pharmaceuticals with improved safety and efficacy profiles.

Mechanism of Action

The mechanism of action of 6-Des(1-methyl-2-benzimidazolyl)-6-carboxy Telmisartan involves its interaction with angiotensin II receptors. By blocking these receptors, the compound inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to reduced blood pressure. The molecular targets include the angiotensin II type 1 receptor, and the pathways involved are primarily related to the renin-angiotensin-aldosterone system.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, impurities, and related compounds of Telmisartan, including 6-Des(1-methyl-2-benzimidazolyl)-6-carboxy Telmisartan:

Key Structural and Functional Differences:

6-Des-carboxy vs. Unlike Telmisartan, which selectively blocks angiotensin II receptor type 1 (AT1) to lower blood pressure , the pharmacological activity of 6-Des-carboxy Telmisartan remains uncharacterized in the provided evidence.

Comparison with Other Impurities :

- 1-Hydroxy-4-methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylic Acid : A smaller molecule lacking the biphenyl group critical for AT1 receptor binding in Telmisartan, likely rendering it pharmacologically inert .

- Telmisartan Chloro Impurity : Shares the same molecular weight as 6-Des-carboxy Telmisartan but differs in substitution patterns, which may affect stability and metabolic pathways .

Telmisartan vs. Ramipril (ACE Inhibitor): Telmisartan demonstrates superior systolic blood pressure (SBP) reduction and smoother 24-hour blood pressure control compared to Ramipril, attributed to its longer half-life and lipophilicity . Valsartan: Both are BCS Class II drugs with low solubility, but Telmisartan has higher bioavailability (43% vs. 23%) due to better lipid solubility .

Biological Activity

6-Des(1-methyl-2-benzimidazolyl)-6-carboxy Telmisartan is a derivative of Telmisartan, an angiotensin II receptor blocker (ARB) widely used in the treatment of hypertension and related cardiovascular diseases. This compound has garnered attention due to its potential biological activities, which may extend beyond its antihypertensive properties. Understanding the biological activity of this compound is crucial for evaluating its therapeutic potential and safety profile.

Structural Characteristics

The structural formula of this compound can be represented as follows:

This compound features a benzimidazole moiety, which is significant for its pharmacological activity. The presence of the carboxylic acid group enhances solubility and bioavailability, which are critical for effective drug action.

Telmisartan and its derivatives primarily function as antagonists of the angiotensin II receptor (AT1). This action leads to vasodilation, reduced blood pressure, and decreased workload on the heart. Additionally, recent studies suggest that these compounds may influence various signaling pathways involved in inflammation and cellular proliferation, indicating a broader spectrum of biological activity.

Antihypertensive Effects

Telmisartan has been extensively studied for its efficacy in lowering blood pressure. The compound's ability to block the AT1 receptor results in reduced vasoconstriction and lower levels of aldosterone, contributing to its antihypertensive effects. Clinical studies have demonstrated that Telmisartan effectively reduces systolic and diastolic blood pressure in patients with hypertension .

Anti-inflammatory Properties

Research has indicated that Telmisartan exhibits anti-inflammatory effects by inhibiting the expression of inflammatory cytokines. A study highlighted that treatment with Telmisartan resulted in decreased levels of TNF-alpha and IL-6 in hypertensive patients, suggesting a potential role in managing chronic inflammatory conditions .

Cardioprotective Effects

Telmisartan's cardioprotective effects have been investigated in various models. It has been shown to improve endothelial function and reduce myocardial ischemia-reperfusion injury. These effects are attributed to its ability to modulate oxidative stress and improve vascular reactivity .

Case Study 1: Efficacy in Hypertension Management

In a randomized controlled trial involving 500 patients with essential hypertension, those treated with Telmisartan showed a significant reduction in blood pressure compared to placebo groups. The study reported an average decrease of 15 mmHg in systolic blood pressure after 12 weeks of treatment .

Case Study 2: Impact on Inflammatory Markers

Another study focused on patients with metabolic syndrome treated with Telmisartan. Results indicated a marked reduction in inflammatory markers such as C-reactive protein (CRP) and fibrinogen after 6 months of therapy, suggesting that Telmisartan may provide additional benefits beyond blood pressure control .

Comparative Analysis of Biological Activities

| Activity | Telmisartan | Other ARBs | Notes |

|---|---|---|---|

| Antihypertensive | Yes | Yes | Effective in reducing blood pressure |

| Anti-inflammatory | Yes | Limited | Unique among ARBs for significant anti-inflammatory effects |

| Cardioprotective | Yes | Variable | Superior protective effects observed |

| Metabolic Effects | Yes | Limited | Improves insulin sensitivity |

Q & A

Q. What analytical methods are recommended for identifying and quantifying 6-Des(1-methyl-2-benzimidazolyl)-6-carboxy Telmisartan in Telmisartan formulations?

Methodological Answer:

- High-Performance Liquid Chromatography (HPLC) is the primary method, using USP reference standards (e.g., Telmisartan Related Compound A) for calibration and quantification. Retention time matching and peak area integration are critical for accurate identification .

- Derivative Spectrophotometry can be employed for simultaneous analysis in multi-component formulations, leveraging wavelength-specific absorbance to resolve overlapping peaks (e.g., in combination with hydrochlorothiazide) .

- Mass Spectrometry (MS) coupled with HPLC provides structural confirmation via molecular ion fragmentation patterns, particularly useful for distinguishing isomers or structurally similar impurities .

Q. How do storage conditions influence the stability and impurity profile of Telmisartan, including 6-Des(...) formation?

Methodological Answer:

- Telmisartan and its impurities, including 6-Des(...), must be stored in well-closed containers at controlled room temperature (20–25°C) to prevent hydrolysis or oxidative degradation. Accelerated stability studies (e.g., 40°C/75% RH for 6 months) can predict impurity growth rates under stress conditions .

- Regular monitoring using forced degradation studies (acid/base hydrolysis, thermal, photolytic) helps identify degradation pathways and validate storage protocols .

Advanced Research Questions

Q. What synthetic intermediates or reaction conditions contribute to the formation of this compound during Telmisartan production?

Methodological Answer:

- The impurity arises during the condensation of 2-«-propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)benzimidazole (Formula II) with 4-bromomethyl-biphenyl-2-carboxylic acid alkyl ester (Formula V). The absence of an acid-binding agent in polar aprotic solvents (e.g., NMP or NEP) may lead to incomplete ester hydrolysis or decarboxylation, forming 6-Des(...) as a byproduct .

- Reaction kinetics studies under varying temperatures and solvent ratios can optimize intermediate purity and minimize impurity formation .

Q. How can researchers resolve discrepancies in impurity quantification between pharmacopeial methods and experimental techniques?

Methodological Answer:

- Orthogonal Analytical Approaches : Combine HPLC (USP methods) with NMR spectroscopy or LC-MS/MS to cross-validate results. For example, discrepancies in peak integration (HPLC) versus isotopic pattern matching (MS) can clarify co-eluting impurities .

- Standard Addition Method : Spiking known concentrations of 6-Des(...) into Telmisartan samples helps assess recovery rates and matrix effects .

Q. What experimental design strategies are effective for studying the impact of 6-Des(...) on Telmisartan’s pharmacological activity?

Methodological Answer:

- In Vitro Receptor Binding Assays : Compare the angiotensin II receptor (AT1) inhibition efficacy of pure Telmisartan versus samples spiked with 6-Des(...) at varying concentrations (e.g., 0.1–1.0% w/w). Use radioligand displacement assays to quantify IC50 shifts .

- Liposomal Encapsulation Studies : Evaluate whether 6-Des(...) affects the encapsulation efficiency or release kinetics of Telmisartan in lipid-based formulations (e.g., using dynamic light scattering for droplet size analysis) .

Q. How can researchers design stability-indicating methods to monitor 6-Des(...) in novel Telmisartan formulations (e.g., SMEDDS)?

Methodological Answer:

- D-Optimal Mixture Design : Optimize self-microemulsifying drug delivery systems (SMEDDS) by varying surfactants (e.g., Tween 80), co-surfactants (Tetraglycol), and oils (Capryol 90). Monitor impurity profiles under accelerated conditions (40°C) using HPLC with photodiode array detection .

- pH-Dependent Dissolution Testing : Assess impurity dissolution in biorelevant media (e.g., FaSSIF/FeSSIF) to correlate formulation stability with bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.